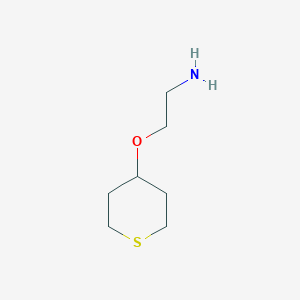

2-(Thian-4-yloxy)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NOS |

|---|---|

Molecular Weight |

161.27 g/mol |

IUPAC Name |

2-(thian-4-yloxy)ethanamine |

InChI |

InChI=1S/C7H15NOS/c8-3-4-9-7-1-5-10-6-2-7/h7H,1-6,8H2 |

InChI Key |

NLGQCPCYDJBIMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1OCCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Thian 4 Yloxy Ethan 1 Amine

Strategic Retrosynthetic Analysis and Target Molecule Disconnections

A retrosynthetic analysis of 2-(Thian-4-yloxy)ethan-1-amine reveals several viable disconnection points, leading to plausible synthetic routes. The primary disconnections are at the ether linkage and the carbon-nitrogen bond of the aminoethyl moiety.

Disconnection I: C-O Ether Bond

This disconnection leads to two key synthons: the Thian-4-ol scaffold and a 2-aminoethyl synthon. This approach is attractive due to the commercial availability or straightforward synthesis of these precursors.

Disconnection II: C-N Bond of the Aminoethyl Moiety

This alternative disconnection involves an intermediate such as 2-(Thian-4-yloxy)acetaldehyde or 2-(Thian-4-yloxy)acetonitrile. The aldehyde can undergo reductive amination, while the nitrile can be reduced to the primary amine. This strategy hinges on the successful synthesis of these ether-containing intermediates.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors.

Preparation of Thian-4-ol Scaffolds and Derivatives

The central heterocyclic precursor, Thian-4-ol (also known as Tetrahydro-2H-thiopyran-4-ol), can be synthesized from Tetrahydro-4H-thiopyran-4-one. One established method for the preparation of Tetrahydro-4H-thiopyran-4-one involves the treatment of dimethyl 3,3'-thiobispropanoate with sodium methoxide, followed by decarboxylation. The resulting ketone can then be reduced to Thian-4-ol using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

| Reactant | Reagent | Solvent | Product | Yield (%) |

| Tetrahydro-4H-thiopyran-4-one | NaBH₄ | Methanol | Thian-4-ol | >95 |

Elaboration of Aminoethyl Moieties

The 2-aminoethyl fragment can be introduced using various reagents, depending on the chosen synthetic strategy. For direct etherification, a protected form of 2-aminoethanol is often preferred to avoid side reactions. N-Boc-2-chloroethylamine or N-Boc-2-bromoethylamine are excellent choices, as the Boc (tert-butoxycarbonyl) protecting group is stable under the basic conditions of etherification and can be readily removed in a final step.

Alternatively, if proceeding through a nitrile intermediate, 2-chloroacetonitrile or 2-bromoacetonitrile can be used to alkylate Thian-4-ol, forming 2-(Thian-4-yloxy)acetonitrile.

Key Bond-Forming Reactions and Stereochemical Control

The construction of the target molecule is primarily achieved through etherification and the introduction of the amine functionality.

Etherification Reactions: Mechanistic Insights and Optimization Strategies

The formation of the ether linkage is a critical step. The Williamson ether synthesis is a highly effective and widely used method for this transformation. This reaction proceeds via an SN2 mechanism, where the alkoxide of Thian-4-ol acts as a nucleophile, attacking the electrophilic carbon of a suitable alkyl halide.

To initiate the reaction, Thian-4-ol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This is then reacted with the chosen electrophile, for instance, N-Boc-2-chloroethylamine.

Reaction Scheme: Williamson Ether Synthesis

Step 1 (Deprotonation): Thian-4-ol + NaH → Thian-4-olate anion + H₂

Step 2 (Nucleophilic Attack): Thian-4-olate + N-Boc-2-chloroethylamine → Boc-2-(Thian-4-yloxy)ethan-1-amine + NaCl

Optimization of this reaction involves careful control of temperature and the choice of solvent. Anhydrous polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically employed to ensure the solubility of the reactants and to avoid protonation of the highly reactive alkoxide.

| Thian-4-ol Derivative | Electrophile | Base | Solvent | Product |

| Thian-4-ol | N-Boc-2-chloroethylamine | NaH | THF | Boc-2-(Thian-4-yloxy)ethan-1-amine |

| Thian-4-ol | 2-bromoacetonitrile | NaH | DMF | 2-(Thian-4-yloxy)acetonitrile |

Amine Introduction via Reductive Amination or Alkylation Pathways

Alkylation Pathway and Deprotection:

Following the successful etherification with a protected aminoethyl halide, the final step is the removal of the protecting group. The Boc group is acid-labile and can be efficiently cleaved using strong acids such as trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in dioxane or an alcohol. jk-sci.comfishersci.co.uk This deprotection step yields the desired this compound as its corresponding salt, which can be neutralized to afford the free amine.

| Protected Amine | Deprotection Reagent | Solvent | Product |

| Boc-2-(Thian-4-yloxy)ethan-1-amine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | This compound |

| Boc-2-(Thian-4-yloxy)ethan-1-amine | HCl in Dioxane | Dioxane | This compound hydrochloride |

Reductive Amination Pathway:

An alternative approach involves the reduction of the nitrile intermediate, 2-(Thian-4-yloxy)acetonitrile. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation. Catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere offers a milder and often more scalable option.

Chemo-, Regio-, and Stereoselective Synthesis Approaches

The construction of this compound inherently involves the formation of an ether linkage between the thiane (B73995) ring and the ethanamine moiety. A prevalent strategy for such linkages is the Williamson ether synthesis, which provides a framework for discussing selectivity. This approach would likely involve the reaction of a thian-4-ol derivative with a suitably protected 2-haloethan-1-amine or a similar electrophile.

Chemoselectivity: In a potential synthetic route starting from tetrahydro-4H-thiopyran-4-one, the carbonyl group must be selectively reduced to a hydroxyl group without affecting the thioether linkage in the ring. This can be achieved using selective reducing agents like sodium borohydride. Subsequently, during the etherification step, the hydroxyl group of the resulting thian-4-ol must react selectively with the electrophilic partner without side reactions involving the sulfur atom.

Regioselectivity: The etherification reaction is inherently regioselective, as it specifically targets the hydroxyl group at the 4-position of the thiane ring to react with the ethanamine precursor. This ensures the formation of the desired constitutional isomer.

Stereoselectivity: While this compound itself is not chiral, stereoselective synthesis would become crucial if chiral derivatives were desired. For instance, the use of enantiomerically pure thian-4-ol or a chiral ethanamine derivative would allow for the synthesis of specific stereoisomers. Asymmetric hydrogenation of a suitable precursor could also be employed to introduce chirality. techsciresearch.comtandfonline.com The choice of chiral catalysts, such as those based on transition metals like rhodium or iridium with chiral phosphine (B1218219) ligands, would be critical in achieving high enantioselectivity. techsciresearch.com

Reaction Optimization and Process Intensification Studies

The Williamson ether synthesis, a likely route to this compound, is often facilitated by a base to deprotonate the alcohol. However, modern approaches often employ catalytic systems to enhance efficiency and reduce waste.

| Catalyst/Promoter | Role in Ether Synthesis | Potential Application for this compound |

| Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) | Facilitate the reaction between the alkoxide (in an aqueous or solid phase) and the alkyl halide (in an organic phase). | Could enable the use of a biphasic solvent system, simplifying workup and improving reaction rates. |

| Metal Catalysts (e.g., Pd, Cu, Fe) | Can be used in alternative etherification strategies, such as cross-coupling reactions. acs.org Iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols. acs.org | May offer milder reaction conditions and broader functional group tolerance compared to the traditional Williamson synthesis. |

| Lewis Acids | Can activate the electrophile or the leaving group, promoting the substitution reaction. | Could be employed to enhance the reactivity of the ethanamine precursor. |

The selection of an appropriate catalytic system would depend on the specific substrates and desired reaction conditions.

The choice of solvent and the reaction temperature are critical parameters that significantly influence the efficiency of etherification reactions.

Solvent Media: The rate of S(_N)2 reactions, characteristic of the Williamson ether synthesis, is highly dependent on the solvent. Polar aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are known to accelerate these reactions by solvating the cation of the alkoxide without strongly solvating the nucleophilic anion. wikipedia.org The use of greener solvents is also a key consideration in modern synthetic chemistry. mdpi.comresearchgate.net

Temperature Profiles: The reaction temperature affects the rate of the reaction, with higher temperatures generally leading to faster conversions. However, elevated temperatures can also promote side reactions, such as elimination, particularly with secondary alkyl halides. wikipedia.org A typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C. wikipedia.org Optimization studies would be necessary to determine the ideal temperature profile that maximizes the yield of this compound while minimizing the formation of byproducts.

The development of high-yield and sustainable synthetic routes is a primary goal in modern pharmaceutical and chemical manufacturing. astrazeneca.com For the synthesis of this compound, this involves minimizing waste, reducing energy consumption, and using renewable resources where possible. Strategies to achieve this include:

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher yields and improved safety.

Biocatalysis: The use of enzymes as catalysts can provide high selectivity under mild conditions, reducing the environmental impact of the synthesis. astrazeneca.com

One-Pot Syntheses: Designing a synthetic sequence where multiple steps are carried out in a single reaction vessel can reduce the need for purification of intermediates, saving time, solvents, and energy.

Green Chemistry Principles and Sustainable Synthesis of the Compound

Applying the principles of green chemistry is essential for developing an environmentally responsible synthesis of this compound. mdpi.comnih.gov

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org For a proposed synthesis of this compound via the Williamson ether synthesis from thian-4-ol and 2-chloroethan-1-amine, the atom economy can be calculated. In this reaction, the main byproduct would be a salt (e.g., NaCl), which is considered waste. Maximizing atom economy involves choosing reaction pathways that incorporate the maximum number of reactant atoms into the final product. Rearrangement and addition reactions, for example, have 100% atom economy. scranton.edu

Environmental Factor (E-Factor): The E-Factor is a metric that quantifies the amount of waste generated per unit of product. A lower E-Factor indicates a more environmentally friendly process. The pharmaceutical industry often has high E-Factors due to the complexity of the synthetic routes. syrris.com By optimizing the synthesis of this compound to minimize byproducts and the use of excess reagents and solvents, the E-Factor can be significantly reduced.

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Utilization of Renewable Feedstocks and Benign Solvent Methodologies

The development of sustainable synthetic routes to valuable chemical entities is a cornerstone of modern green chemistry. For the production of this compound, this necessitates a departure from traditional petrochemical-based manufacturing paradigms toward the adoption of renewable feedstocks and environmentally benign solvent systems. While a direct, holistically green synthesis of this specific compound from biomass has not been extensively documented, a feasible and sustainable pathway can be proposed by amalgamating established green chemical methodologies for the synthesis of its key precursors: Tetrahydrothiopyran-4-ol and 2-Aminoethanol.

A proposed green synthetic strategy would involve the bio-based production of these precursors, followed by their coupling via a Williamson ether synthesis conducted in a benign solvent. This approach aligns with the principles of green chemistry by minimizing the use of hazardous substances and maximizing the incorporation of renewable resources.

Hypothesized Green Synthetic Pathway:

A speculative green synthesis of this compound could be envisioned in two primary stages:

Bio-based Synthesis of Precursors:

Tetrahydrothiopyran-4-ol: The synthesis of the thian nucleus from renewable resources presents a significant challenge. However, advancements in biomass conversion could potentially provide platform chemicals that can be further elaborated. For instance, furfural (B47365), derived from lignocellulosic biomass, is a versatile starting material for the synthesis of various heterocyclic compounds. While a direct route from furfural to tetrahydrothiopyran-4-ol is not established, analogous syntheses of five- and six-membered heterocycles from biomass-derived furans are an active area of research.

2-Aminoethanol (Ethanolamine): The production of ethanolamine (B43304) from renewable feedstocks is more established. One promising route involves the treatment of ethylene (B1197577) oxide with aqueous ammonia. wikipedia.org Ethylene oxide can be produced from bio-ethanol, which is readily available from the fermentation of sugars derived from biomass. google.com Another innovative approach involves the reductive amination of glycolaldehyde, which can be obtained from the pyrolysis of sugars. google.com

Williamson Ether Synthesis in Benign Solvents: The classical Williamson ether synthesis, involving the reaction of an alkoxide with a primary alkyl halide, can be adapted to be more environmentally friendly by replacing conventional volatile organic compounds (VOCs) with benign solvents. Deep eutectic solvents (DESs) and propylene (B89431) carbonate are excellent candidates for this transformation.

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are characterized by low volatility, high thermal stability, and biodegradability. For a nucleophilic substitution reaction like the Williamson ether synthesis, a DES could act as both the solvent and a phase-transfer catalyst, enhancing reaction rates and simplifying product isolation.

Propylene Carbonate (PC): This is a biodegradable, non-toxic, and low-volatility solvent with a high boiling point. researchgate.netwikipedia.orgmdpi.com It is produced from the reaction of propylene oxide and carbon dioxide, a greenhouse gas, thus contributing to carbon capture and utilization. mdpi.com Its polar aprotic nature makes it a suitable medium for SN2 reactions, such as the etherification step in the synthesis of the target molecule. researchgate.netchemistrysteps.comblogspot.comlibretexts.org

Research Findings in Analogous Systems:

The following tables summarize research findings for reactions that are analogous to the proposed green synthesis of this compound, highlighting the use of renewable feedstocks and benign solvents.

Table 1: Bio-based Synthesis of Amine Precursors

| Precursor | Renewable Feedstock | Key Transformation | Molar Selectivity (%) | Reference |

| Monoethanolamine | Sugars (via Glycolaldehyde) | Reductive Amination | 45-98 | google.com |

| Multifunctional β-amino alcohols | Bio-based Glycidyl Ethers | Aminolysis with Aqueous Ammonia | Not Reported | rsc.org |

Table 2: Benign Solvents in Etherification and Nucleophilic Substitution Reactions

| Reaction Type | Solvent | Substrates | Catalyst | Yield (%) | Reference |

| Symmetrical Etherification | Propylene Carbonate | Benzyl Alcohols | FeCl₃·6H₂O | 53-91 | Not Found |

| Nucleophilic Substitution | Deep Eutectic Solvent | Alkyl Halide, Amine | Metal-based | Not Reported | Not Found |

Elucidation of Reactivity Patterns and Mechanistic Pathways

Reactivity of the Primary Amine Functional Group

The primary amine group is a key site of reactivity in 2-(Thian-4-yloxy)ethan-1-amine, acting as a potent nucleophile in a variety of important organic reactions.

Nucleophilic Acyl Substitution and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine allows it to readily attack electrophilic centers. This nucleophilicity is central to its participation in nucleophilic acyl substitution and alkylation reactions.

Nucleophilic Acyl Substitution: this compound reacts with acyl derivatives such as acid chlorides, anhydrides, and esters. lscollege.ac.inlibretexts.org The reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com The amine attacks the carbonyl carbon, forming a tetrahedral intermediate. lscollege.ac.in Subsequently, a leaving group is expelled, regenerating the carbonyl group and resulting in the formation of an amide. lscollege.ac.inchemguide.co.uk These reactions are often performed in the presence of a base to neutralize the acidic byproduct. libretexts.org

Alkylation Reactions: The primary amine can be alkylated by alkyl halides through an SN2 mechanism. wikipedia.orgchemguide.co.uk However, this reaction can be difficult to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to polyalkylation. libretexts.orgchemguide.co.ukmasterorganicchemistry.com To achieve mono-alkylation, a large excess of the amine may be used. mnstate.edu Alternatively, reductive amination provides a more controlled method for synthesizing secondary and tertiary amines. mdpi.com The Gabriel synthesis offers a method for preparing primary amines by avoiding the issue of over-alkylation. masterorganicchemistry.com

| Reactant | Reagent | Product Type | Reaction Conditions |

|---|---|---|---|

| This compound | Acid Chloride (e.g., Acetyl Chloride) | N-substituted Amide | Typically run with a base (e.g., pyridine, NaOH) at room temperature. libretexts.org |

| This compound | Alkyl Halide (e.g., Methyl Iodide) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Can lead to a mixture of products due to over-alkylation. libretexts.orgmasterorganicchemistry.com |

Formation of Imine and Related Condensation Products

Primary amines, including this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reversible reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate. libretexts.orgresearchgate.net The carbinolamine then dehydrates to yield the imine. libretexts.org The removal of water from the reaction mixture can drive the equilibrium towards the formation of the imine product. mnstate.edu

| Reactant 1 | Reactant 2 | Product | Key Intermediate | Conditions |

|---|---|---|---|---|

| This compound | Aldehyde or Ketone | Imine (Schiff Base) | Carbinolamine | Acid catalysis, often with removal of water. mnstate.edulibretexts.org |

Oxidation and Reduction Chemistry of the Amine Moiety

The primary amine group can participate in both oxidation and reduction reactions, leading to a variety of nitrogen-containing functional groups. The specific outcome depends on the reagents and reaction conditions employed.

Oxidation: The oxidation of primary amines can be complex and may yield different products such as nitroso compounds, oximes, or nitriles, depending on the oxidizing agent and substrate. Strong oxidizing agents can lead to the cleavage of the C-N bond.

Reduction: While the primary amine itself is already in a reduced state, it is a key functional group in reductive amination. In this two-step process, an amine reacts with a carbonyl compound to form an imine or enamine, which is then reduced in situ to a more substituted amine. mdpi.com Common reducing agents for this transformation include sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride. jst.go.jp

Transformations Involving the Thian Ring System

Sulfur Oxidation States and Their Chemical Consequences

The sulfur atom in the thian ring exists in the +2 oxidation state and can be readily oxidized to higher oxidation states, namely sulfoxide (B87167) (+4) and sulfone (+6). This transformation significantly alters the electronic and steric properties of the molecule. The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting sulfoxides and sulfones are more polar and can influence the reactivity of adjacent functional groups.

Ring Functionalization and Derivatization Strategies

The thian ring can serve as a scaffold for introducing additional chemical diversity. While direct functionalization of the C-H bonds of the saturated thian ring can be challenging, strategies often involve the synthesis of precursors with existing functional groups on the ring, which can then be elaborated. whiterose.ac.uk For instance, the introduction of substituents on the thian ring prior to its incorporation into the final molecule allows for the synthesis of a wide array of derivatives with modified properties.

Potential for Ring Opening or Rearrangement Reactions

The structural integrity of this compound is largely defined by the stability of its constituent thiane (B73995) ring and ether linkage. The thiane moiety, a six-membered saturated sulfur-containing heterocycle, is characterized by low ring strain compared to its smaller homologues, such as thietane (B1214591) and thiolane, which imparts considerable thermal stability. dtic.mil Consequently, ring-opening of the thiane heterocycle requires forcing conditions or specific reagents that can activate the sulfide (B99878).

The primary sites for reactivity that could lead to cleavage or rearrangement are the C-O ether bond and the C-S bonds within the thiane ring.

Ether Bond Cleavage: The ether linkage is susceptible to cleavage under strong acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The mechanism of cleavage—either SN1 or SN2—is dictated by the nature of the alkyl groups attached to the ether oxygen. For this compound, the linkage involves a secondary carbon on the thiane ring and a primary carbon on the ethanamine side chain. Acid-catalyzed cleavage would proceed via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. Attack at the less sterically hindered primary carbon of the ethyl group would occur via an SN2 mechanism, yielding 2-haloethan-1-amine and thian-4-ol. libretexts.org Cleavage via an SN1 pathway is less likely as it would require the formation of a less stable primary carbocation or a secondary carbocation on the thiane ring. libretexts.org

Thiane Ring Opening: While the thiane ring itself is stable, the sulfur atom can be targeted by specific reagents. Oxidation of the sulfide to a sulfoxide or sulfone would significantly alter the electronic properties and reactivity of the ring, potentially making it more susceptible to subsequent reactions. In other systems, thioethers have been shown to undergo reductive cleavage. For instance, thiols and thiolates can mediate the cleavage of ether bonds in lignin (B12514952) model compounds. researchgate.net While not a direct ring-opening of the thiane, this highlights the potential reactivity of sulfur-containing moieties in cleavage reactions.

Rearrangement Reactions: The parent molecule is not predisposed to common named rearrangements like the Claisen or Cope rearrangements, which require specific functionalities such as allyl vinyl ethers. wiley-vch.de However, derivatization could introduce the necessary structural motifs for such transformations. For example, conversion of the amine to an N-phenylhydroxylamine derivative could, in principle, enable a Bamberger-type rearrangement under acidic conditions. wiley-vch.de Furthermore, oxidative rearrangement reactions, often mediated by hypervalent iodine reagents, represent a broad class of transformations that could potentially be applied to derivatives of this compound to achieve complex structural modifications. sioc-journal.cn

Table 1: Comparison of Ring Strain and Reactivity in Cyclic Sulfides

| Compound | Ring Size | Ring Strain (kcal/mol) | Relative Reactivity | Mechanistic Notes |

|---|---|---|---|---|

| Thiirane (B1199164) | 3 | 19.8 | High | Highly susceptible to nucleophilic ring-opening due to significant strain relief. dtic.mil |

| Thietane | 4 | 19.6 | Moderate | Less reactive than thiirane but still prone to ring-opening reactions. dtic.mil |

| Thiolane | 5 | Low | Low | More stable than 3- and 4-membered rings. |

| Thiane | 6 | Very Low | Very Low | Generally stable; ring-opening requires harsh conditions or specific activation of the sulfur atom. |

Intermolecular and Intramolecular Cyclizations and Advanced Molecular Architectures

The primary amine functionality of this compound serves as a versatile nucleophilic handle for constructing more complex molecules through cyclization reactions. This compound is a valuable building block for both intramolecular ring closures and intermolecular assemblies, leading to advanced molecular architectures such as macrocycles and polycyclic systems.

Intramolecular Cyclizations: For an intramolecular cyclization to occur, the molecule must be derivatized to contain a suitable electrophilic partner. For example, acylation of the amine with a reagent containing a leaving group could set the stage for a subsequent ring closure. General strategies for forming piperidine (B6355638) rings, for instance, often involve the intramolecular cyclization of amines onto alkenes (aza-Heck cyclization) or other electrophilic centers. mdpi.com If the thiane ring were to be functionalized with an appropriate group, a transannular reaction involving the ethanamine side chain could lead to bicyclic structures. Research into the synthesis of thiadiazine 1-oxides has demonstrated that N-protected 2-thio-substituted anilines can undergo intramolecular cyclization to form fused heterocyclic systems. nih.gov

Intermolecular Cyclizations and Macrocycles: The amine group is ideally suited for participation in intermolecular reactions to form larger structures. In the synthesis of macrocycles, this amine can act as a nucleophile in reactions with bis-electrophilic linkers. unive.it A modular strategy for macrocycle synthesis involves the combinatorial reaction of amine components with activated peptides and cyclization linkers, a strategy for which this compound could be a suitable input. unive.it Similarly, precipitation-driven, one-pot polycondensation of AB-type monomers (containing both an amine and a protected aldehyde) has been used to generate large macrocycles. mdpi.com

The utility of the alkoxy-ethanamine motif is evident in the synthesis of complex ligands. For example, 2-([2,2′:6′,2′′-terpyridin]-4′-yloxy)ethan-1-amine, a structurally related compound, is used as a precursor that is subsequently reacted with various arylsulfonyl chlorides to create a library of advanced ligands for metal complexes. rsc.org This highlights the role of the ethanamine side chain as a flexible linker and reactive site for diversification. Furthermore, the concept of creating "twin drugs" by linking two pharmacophoric units has been explored using N,N-dimethyl-2-(pyridin-3-yloxy)ethan-1-amine, demonstrating a strategy of intermolecular assembly that could be applied to the title compound. nih.gov

Table 2: Examples of Cyclization Strategies Employing Amine Building Blocks

| Cyclization Type | General Reaction | Architecture Formed | Potential Role of this compound | Reference |

|---|---|---|---|---|

| Intramolecular Radical C-H Amination | Copper-catalyzed cyclization of linear amines with electrophilic groups. | Fused Piperidines | Could be derivatized to undergo cyclization, forming a bicyclic system. | mdpi.com |

| Macrocyclization | Reaction of a diamine with a bis-electrophile. | Macrocycles | Can serve as the diamine component (by dimerization) or react with other diamines and linkers. | whiterose.ac.uk |

| Redox-Annulation | Condensation of a secondary amine with an α-ketoamide. | Polycyclic Imidazolidinones | Could be used as the amine component after N-alkylation. | acs.org |

| Ligand Synthesis | Reaction of the primary amine with sulfonyl chlorides. | Advanced Ligands | Acts as a scaffold providing a flexible linker and a reactive site for building complex metal-binding molecules. | rsc.org |

| Photoinduced Cyclization | Photoreaction of a tetrazole with a primary amine. | 1,2,4-Triazole Scaffolds | Can serve as the primary amine source for peptide macrocyclization or small molecule synthesis. | nih.gov |

Kinetic and Thermodynamic Aspects of Key Reactions

Quantitative kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature. However, the reactivity can be inferred from mechanistic principles and studies of analogous systems. The key reactions are those involving the primary amine, the ether linkage, and the thiane sulfur.

Kinetics of Ether Cleavage: The acid-catalyzed cleavage of the ether bond is a well-understood reaction. libretexts.org The rate-determining step depends on the SN1 or SN2 nature of the pathway. For this compound, an SN2 attack at the primary carbon of the ethanamine moiety is anticipated. The reaction rate would follow second-order kinetics, being proportional to the concentration of both the protonated ether and the halide nucleophile. Studies on the cleavage of aryl alkyl ethers by thiolates have shown that reaction rates are significantly influenced by solvent properties (polarity, donor number) and electronic factors of the substituents. acs.org

Thermodynamics of Ring Stability: The thiane ring is thermodynamically stable due to its minimal ring strain, which is comparable to that of cyclohexane. The chair conformation is the most stable arrangement. The thermodynamic barrier to ring-opening is therefore high. In contrast, three- and four-membered sulfur heterocycles (thiirane and thietane) possess significant ring strain (approx. 19-20 kcal/mol), making their ring-opening reactions thermodynamically favorable and kinetically much faster. dtic.mil Any reaction involving the opening of the thiane ring in this compound would likely be thermodynamically unfavorable unless coupled with a highly favorable subsequent step or driven by reagents that form strong bonds with sulfur.

Table 3: Factors Influencing Reaction Kinetics for this compound Functional Groups

| Functional Group | Reaction Type | Key Kinetic Influences | Expected Mechanism |

|---|---|---|---|

| Primary Amine | N-Acylation / N-Alkylation | Steric hindrance, electrophile reactivity, solvent. | SN2 |

| Ether (C-O) | Acid-catalyzed cleavage | Acid concentration, nucleophilicity of counter-ion (I⁻ > Br⁻ >> Cl⁻), steric hindrance at adjacent carbons. | SN2 |

| Thiane (Sulfide) | Oxidation / Alkylation | Oxidant strength, nucleophilicity of sulfur, steric accessibility. | Nucleophilic attack by sulfur |

Computational Chemistry and Theoretical Investigations of 2 Thian 4 Yloxy Ethan 1 Amine

Electronic Structure and Bonding Analysis

A fundamental aspect of understanding a molecule's reactivity and properties lies in the analysis of its electronic structure. Theoretical investigations in this area would typically involve quantum chemical calculations to describe the distribution of electrons within the molecule.

Quantum Chemical Calculations of Molecular Orbitals

Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to determine the energies and shapes of the molecular orbitals of 2-(Thian-4-yloxy)ethan-1-amine. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial in determining the molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO would provide insights into the molecule's stability and reactivity.

Charge Distribution and Electrostatic Potential Mapping

Understanding the charge distribution across the molecule is essential for predicting its interactions with other molecules. Computational methods would be used to calculate the partial atomic charges, revealing the electron-rich and electron-deficient regions of this compound. An electrostatic potential map would visually represent these areas, with regions of negative potential (red) indicating likely sites for electrophilic attack and regions of positive potential (blue) indicating likely sites for nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static, and different spatial arrangements of its atoms, known as conformations, can have different energies. Conformational analysis is a key component of computational chemistry that explores these different arrangements.

Exploration of Stable Conformations and Interconversion Barriers

Theoretical calculations would be used to identify the stable conformations of this compound. This would involve rotating the single bonds in the molecule and calculating the potential energy at each step to generate a potential energy surface. The minima on this surface correspond to the most stable conformations. The energy barriers between these stable conformations, known as interconversion barriers, would also be calculated to understand the flexibility of the molecule.

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, it is possible to predict the most likely mechanism and identify the key transition states. For this compound, potential reactions could include those involving the amine group, the ether linkage, or the sulfur atom in the thiane (B73995) ring. Theoretical calculations would be used to map out the energy profile of these potential reactions, identifying the transition state structures and their corresponding activation energies. This information is invaluable for understanding the reactivity of the molecule and for designing new synthetic routes.

Development and Application of Quantum Chemical Descriptors for Reactivity

Fukui Functions and Local Reactivity Indices

Computational chemistry provides powerful tools for understanding the reactivity of molecules. Among these, Density Functional Theory (DFT) has become a important method for elucidating electronic structure and predicting chemical behavior. A key aspect of this is the use of conceptual DFT, which allows for the quantification of chemical reactivity through various descriptors. Two of the most insightful of these are Fukui functions and local reactivity indices. These descriptors help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

While a comprehensive computational study on the Fukui functions and local reactivity indices of this compound is not available in the current scientific literature, this section will outline the theoretical framework and significance of these computational tools in assessing molecular reactivity.

Fukui Functions

The Fukui function, denoted as f(r), is a fundamental descriptor in conceptual DFT that indicates the change in electron density at a specific point in a molecule when the total number of electrons is altered. In simpler terms, it identifies which atoms in a molecule are more susceptible to gaining or losing an electron. This information is crucial for predicting the sites of chemical reactions.

There are three main types of Fukui functions, each corresponding to a different type of chemical attack:

f+(r) for Nucleophilic Attack: This function measures the reactivity of a site towards an incoming nucleophile (an electron-donating species). A higher value of f+(r) on an atom indicates that it is more likely to accept electrons, making it a prime target for nucleophilic attack.

f-(r) for Electrophilic Attack: This function describes the reactivity of a site towards an electrophile (an electron-accepting species). A larger f-(r) value on an atom suggests that it is more willing to donate electrons, thus being the preferred site for an electrophilic attack.

f0(r) for Radical Attack: This function is the average of f+(r) and f-(r) and is used to predict the reactivity of a site towards a radical species.

The calculation of these functions is typically performed using the principles of DFT. By analyzing the electron populations of the neutral molecule and its corresponding cation and anion, the Fukui functions for each atom can be determined.

Local Reactivity Indices

Derived from the Fukui functions and other global reactivity descriptors (such as chemical potential, hardness, and softness), local reactivity indices provide a more nuanced understanding of the reactivity at specific atomic sites. Some of the key local reactivity indices include:

Local Softness (s(r)): This index is a measure of the local polarizability of a site within a molecule. A higher local softness value indicates a more reactive site. Like Fukui functions, there are local softness indices for nucleophilic (s+(r)), electrophilic (s-(r)), and radical (s0(r)) attacks.

Local Electrophilicity Index (ω(r)): This index quantifies the electrophilic character of a particular atomic site. It is useful for predicting the most favorable site for a nucleophilic attack.

Local Nucleophilicity Index (N(r)): Conversely, this index measures the nucleophilic character of an atomic site and is used to identify the most probable site for an electrophilic attack.

Application to this compound

In the absence of specific published research, a hypothetical computational study on this compound would involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule would be optimized using a suitable DFT functional and basis set to find its most stable conformation.

Electronic Property Calculation: The electronic properties of the neutral molecule, as well as its +1 and -1 charged species (cation and anion), would be calculated.

Fukui Function and Local Indices Calculation: Using the calculated electron densities of the neutral, cationic, and anionic forms, the Fukui functions and local reactivity indices for each atom in this compound would be determined.

The expected results of such a study would likely highlight the nitrogen atom of the amine group as a primary site for electrophilic attack due to its lone pair of electrons. The oxygen and sulfur atoms would also be of interest due to their electronegativity and lone pairs. The analysis of Fukui functions would provide quantitative data to rank the reactivity of these and other atomic sites within the molecule.

Data Table

As there is no specific research data available for the Fukui functions and local reactivity indices of this compound, a data table cannot be generated at this time. Future computational studies would be necessary to provide the specific values for these reactivity descriptors.

Role As a Versatile Building Block in Advanced Organic Synthesis

Strategic Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.comorganic-chemistry.org This approach is prized for its efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. nih.gov The primary amine functionality of 2-(Thian-4-yloxy)ethan-1-amine makes it an ideal component for integration into several key MCR systems.

In isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), a primary amine is an essential reactant, along with a ketone or aldehyde, a carboxylic acid, and an isocyanide. tcichemicals.comnih.gov The incorporation of this compound into an Ugi reaction would introduce the thiane (B73995) moiety into the final dipeptide-like product, imparting unique steric and electronic properties. Similarly, in the Kabachnik-Fields reaction, a primary amine reacts with an aldehyde and a dialkyl phosphite (B83602) to form α-aminophosphonates, a class of compounds with significant biological interest.

The strategic advantage of using this compound in these systems lies in the introduction of the thiane ring, a non-planar, sulfur-containing heterocycle that can influence the conformational preferences and physicochemical properties of the final MCR product. This makes it a valuable tool for exploring chemical space in drug discovery and materials science.

Table 1: Integration of Primary Amines in Key Multi-Component Reactions

| MCR Name | Reactants | Role of Primary Amine | Potential Product with this compound |

| Ugi Reaction | Primary Amine, Carbonyl, Carboxylic Acid, Isocyanide | Nucleophilic component that forms an initial imine with the carbonyl. nih.gov | α-Acylamino carboxamide containing a thian-yloxy-ethyl side chain. |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | While not a direct reactant, amine derivatives (ureas) are key. Primary amines are used in related syntheses of dihydropyrimidines. nih.gov | N/A (Illustrates amine derivative use in MCRs) |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia/Amine | Serves as the nitrogen source for the dihydropyridine ring. um.edu.mt | N-substituted dihydropyridine incorporating the thian-yloxy-ethyl group. |

| Kabachnik-Fields Reaction | Carbonyl, Amine, Dialkyl Phosphite | Reacts with the carbonyl to form an imine intermediate for phosphite attack. tcichemicals.com | α-Aminophosphonate bearing the thian-yloxy-ethyl substituent. |

Precursor for Complex Heterocyclic and Polycyclic Structures

The synthesis of complex heterocyclic and polycyclic scaffolds is a central theme in medicinal chemistry, as these motifs are prevalent in natural products and pharmaceuticals. imist.mamdpi.com this compound serves as a valuable precursor for such structures, providing both a nucleophilic amine handle for cyclization reactions and a unique thiane ring system.

The primary amine can participate in various annulation strategies to construct fused or spirocyclic systems. For instance, in reactions with α-ketoamides, cyclic secondary amines are known to undergo redox-annulations to form polycyclic imidazolidinone derivatives. acs.org A primary amine like this compound could be first elaborated and then engaged in intramolecular cyclizations to build novel polycyclic frameworks. Furthermore, its use in Pictet-Spengler or Bischler-Napieralski type reactions, after appropriate derivatization, could lead to the formation of complex isoquinoline (B145761) or β-carboline analogs incorporating the thiane ring.

The thiane moiety itself is a significant contributor to molecular complexity. Unlike flat aromatic rings, the saturated thiane ring adopts a flexible chair conformation, which can be exploited to control the three-dimensional architecture of the target molecule. This is crucial for designing ligands that fit into specific protein binding pockets. Synthetic strategies such as intramolecular C-H amination or reductive amination can be employed to forge new rings onto the core structure, leading to novel and structurally diverse polycyclic systems. mdpi.com

Table 2: Synthetic Strategies for Heterocycles Utilizing Amine Building Blocks

| Heterocyclic Core | Synthetic Strategy | Role of Amine Precursor |

| Piperidines | Reductive Amination / [5+1] Annulation | Serves as the nitrogen atom in the newly formed six-membered ring. mdpi.com |

| Imidazoles | Condensation with dicarbonyls or related synthons | Provides one or two nitrogen atoms for the five-membered imidazole (B134444) ring. rsc.org |

| Pyrazolo[3,4-d]pyrimidines | Multi-step condensation/cyclization sequences | Used as a key nucleophile to build the pyrimidine (B1678525) portion of the fused system. imist.ma |

| Imidazolidinones | Redox-Annulation with α-Ketoamides | Participates in the initial condensation and subsequent cyclization to form the polycyclic product. acs.org |

Development of Diverse Chemical Libraries

The creation of chemical libraries with high structural diversity is essential for identifying new lead compounds in drug discovery. nih.gov Diversity-oriented synthesis (DOS) aims to generate collections of molecules that cover a broad area of chemical space. This compound is an excellent building block for DOS due to its inherent structural and functional diversity.

Its utility in MCRs, as discussed previously, is a primary avenue for library generation. nih.gov By systematically varying the other components in an Ugi or a similar reaction, a large number of analogs can be synthesized rapidly, each containing the core thian-yloxy-ethanamine fragment. Further diversity can be achieved through:

Appendage Modification: The primary amine can be readily acylated, alkylated, or reductively aminated with a wide range of aldehydes and carboxylic acids, introducing diverse functional groups and physical properties.

Scaffold Modification: The sulfur atom in the thiane ring is a handle for further reactions. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which not only changes the polarity and hydrogen-bonding capacity of the molecule but also alters the geometry of the six-membered ring.

Stereochemical Diversity: The flexible nature of the scaffold allows for the generation of diastereomers and conformers that can be crucial for biological activity.

This multi-pronged approach allows for the creation of a rich library of compounds with varied three-dimensional shapes, charge distributions, and functionalities, all originating from a single, versatile building block. amazonaws.com

Application in Flow Chemistry and Microreactor Technologies

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. mdpi.commdpi.com These benefits include superior heat and mass transfer, enhanced safety, and the potential for automation and scalability. beilstein-journals.orgrsc.org

The use of building blocks like this compound is highly compatible with flow chemistry paradigms. For example:

Improved Reaction Control: Many reactions involving amines, such as amidations or alkylations, are exothermic. The high surface-area-to-volume ratio of microreactors allows for precise temperature control, preventing runaway reactions and minimizing the formation of byproducts. mdpi.com

Multi-step Telescoped Synthesis: Flow chemistry enables the coupling of multiple reaction steps without the need to isolate and purify intermediates. mdpi.com A synthetic sequence starting from this compound could involve an initial MCR, followed by an in-line oxidation of the sulfide (B99878), and a final purification step, all within a single, continuous process.

Handling of Hazardous Reagents: The generation and immediate use of hazardous reagents or unstable intermediates is a hallmark of flow chemistry. beilstein-journals.org This could be relevant in transformations of the amine group or in multi-step syntheses where an intermediate might be unstable under batch conditions.

The integration of this compound into flow synthesis workflows can lead to more efficient, safer, and scalable production of complex target molecules and chemical libraries. sioc-journal.cn

Table 3: Comparison of Batch vs. Flow Synthesis for Amine-Based Reactions

| Feature | Batch Synthesis | Flow Synthesis / Microreactors |

| Heat Transfer | Often slow and inefficient, leading to temperature gradients. | Excellent heat exchange due to high surface-area-to-volume ratio, allowing precise temperature control. mdpi.com |

| Safety | Higher risk with exothermic or hazardous reactions due to large volumes. | Inherently safer due to small reaction volumes and superior containment. beilstein-journals.org |

| Mixing | Can be inefficient, especially for viscous or multiphasic reactions. | Rapid and efficient mixing, leading to improved reaction rates and selectivity. mdpi.com |

| Scalability | Often requires re-optimization of reaction conditions ("scale-up issues"). | Scaled by running the system for a longer time or by parallelization ("scale-out"), simplifying process development. mdpi.com |

| Multi-step Synthesis | Requires isolation and purification of each intermediate, increasing time and waste. | Allows for "telescoping" of reaction steps, where the output of one reactor feeds directly into the next. mdpi.com |

Emerging Research Directions and Future Outlook

Novel Synthetic Paradigms Leveraging Chemoinformatics and Artificial Intelligence in Chemical Synthesis Design

The design and execution of synthetic routes for molecules such as 2-(Thian-4-yloxy)ethan-1-amine are being revolutionized by the integration of chemoinformatics and artificial intelligence (AI). nih.govresearchgate.net These computational tools offer the potential to move significant parts of experimental design into a virtual environment, where countless molecular possibilities and synthetic pathways can be explored rapidly. nih.gov This data-driven approach is transforming traditional, often labor-intensive, synthesis planning into a more efficient and predictive science. researchgate.netmdpi.com

The development of sophisticated frameworks allows for the systematic and scalable evaluation of these computer-generated routes. nih.gov For instance, tree-LSTM models built on patent reaction data can not only generate synthetic pathways but also cluster similar strategies, providing chemists with a broader understanding of the synthetic landscape. nih.gov This fusion of data-driven algorithms with the chemical intuition of researchers promises to accelerate the discovery and development of novel molecules and their synthetic processes. researchgate.net

Table 1: Applications of AI in Chemical Synthesis

| AI Application | Description | Potential Relevance for this compound |

| Retrosynthesis Planning | AI algorithms suggest step-by-step synthetic pathways from the target molecule to available starting materials. philadelphia.edu.jo | Proposing novel and more efficient routes for assembling the thiane (B73995), ether, and amine functionalities. |

| Reaction Condition Optimization | Machine learning models predict the optimal temperature, solvents, and catalysts for a given reaction to maximize yield. researchgate.netphiladelphia.edu.jo | Fine-tuning the conditions for etherification or amination steps to improve efficiency and reduce byproducts. |

| Forward Reaction Prediction | Predicts the likely products from a given set of reactants and conditions, helping to validate proposed synthetic steps. mdpi.com | Virtually screening potential side reactions or alternative reactivity paths before committing to lab experiments. |

| Accelerated Discovery | AI can rapidly screen virtual libraries of compounds and suggest novel molecules for synthesis and testing. nih.gov | Designing and prioritizing derivatives of this compound for specific applications. |

Exploration of Unconventional Reactivity Modes

Moving beyond standard synthetic transformations, a key area of emerging research is the exploration of unconventional reactivity modes. researchgate.net For this compound, this involves leveraging its unique structural features—the thiane ring, the ether linkage, and the primary amine—in novel chemical reactions. The goal is to unlock new synthetic pathways and functionalization strategies that are not accessible through traditional methods. researchgate.net

One such area is radical-mediated reactions. For instance, radical intramolecular cyclization has been effectively used to create piperidine (B6355638) and pyrrolidone structures from linear amino-aldehydes using cobalt(II) catalysis. mdpi.com Applying a similar mindset to this compound could involve generating a radical on the thiane ring or the ethylamine (B1201723) side chain to trigger novel cyclizations or intermolecular couplings. Another frontier is the use of fluoroalkynes as coupling partners, which exhibit unique reactivity allowing for complex annulations and the synthesis of diverse heterocyclic structures. rsc.org The primary amine of this compound could serve as a nucleophile in such reactions, leading to highly functionalized and structurally complex derivatives.

Furthermore, the development of transition-metal-free catalytic systems opens up new possibilities. researchgate.net Iodine-catalyzed oxidative dehydrogenative tandem cyclizations, for example, have been used to construct complex heterocyclic systems under metal-free conditions. researchgate.net Exploring the reactivity of the thiane sulfur or the amine nitrogen in this compound under such oxidative conditions could lead to unexpected and valuable molecular architectures. The selective functionalization of C–F bonds in polyfluorinated compounds has also emerged as a powerful method to access complex molecules, highlighting how unique reactivity can be harnessed for synthetic innovation. rsc.org

Advanced Characterization Techniques for Mechanistic Elucidation

To fully understand and optimize the novel reactivity of this compound, advanced characterization techniques that go beyond simple structural confirmation are essential. The focus is on methods that can illuminate complex reaction pathways and transition states. A powerful emerging strategy involves a data-intensive approach to mechanistic elucidation, which combines systematic experimental screening with computational analysis. nih.gov

This method relies on generating a large dataset by reacting a library of substrates with a library of catalysts and measuring a key reaction outcome, such as enantioselectivity. nih.gov For a reaction involving this compound, one could systematically vary substituents on the thiane ring or use a library of chiral catalysts for an asymmetric transformation. Simultaneously, a wide array of molecular descriptors (e.g., steric and electronic parameters) for each reactant and catalyst are calculated computationally. nih.gov

By applying modern data analysis and machine learning techniques to this dataset, it becomes possible to build a mathematical model that correlates the structural features of the reactants and catalysts with the reaction's outcome. nih.gov This model can reveal which specific molecular features are critical for controlling the reaction, thereby providing deep mechanistic insight. For example, such an analysis could determine whether steric bulk on the catalyst or the electronic nature of the substrate is the dominant factor in determining the stereoselectivity of a reaction. This approach allows researchers to move from qualitative hypotheses to quantitative, predictive understanding of reaction mechanisms. nih.gov

Synergistic Approaches Combining Synthetic and Computational Studies

The most powerful advances in chemical research often arise from the tight integration of experimental synthesis and computational studies. researchgate.netnih.gov This synergistic approach creates a feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine the computational models. For a molecule like this compound, this strategy can be particularly fruitful for designing derivatives with specific biological or material properties.

In a typical workflow, computational tools like molecular docking are used to predict how this compound or its virtual derivatives might bind to a specific biological target, such as a protein receptor or enzyme. nih.gov These in silico assays can screen a large library of potential compounds and rank them based on predicted binding affinity, providing a rational basis for selecting which derivatives to synthesize. researchgate.net

Once the most promising candidates are synthesized, their actual activity is tested experimentally. These results are then fed back to refine the computational model. For instance, molecular dynamics simulations can be employed to study the stability of the predicted compound-target complexes and calculate binding free energies, offering a more nuanced understanding of the interactions. researchgate.net This iterative cycle of prediction, synthesis, testing, and refinement accelerates the discovery process, enabling a more targeted and efficient exploration of chemical space. Such a combined approach was successfully used in the development of eugenol-derived insecticides, where in silico screening predicted targets, and subsequent synthesis and bioassays validated the computational hypotheses. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.